molecular formula C13H24O3 B14660415 Nonyl 3-oxobutanoate CAS No. 40959-70-4

Nonyl 3-oxobutanoate

Cat. No.: B14660415
CAS No.: 40959-70-4
M. Wt: 228.33 g/mol
InChI Key: OXMOJULFKLVWDY-UHFFFAOYSA-N
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Description

Nonyl 3-oxobutanoate is an ester derived from 3-oxobutanoic acid (acetoacetic acid) and nonanol. Structurally, it consists of a nonyl (C₉H₁₉) group esterified to the 3-oxobutanoate moiety (CH₃COCH₂COO⁻).

Esters of 3-oxobutanoic acid are synthetically valuable due to their keto-enol tautomerism and reactivity in condensation reactions, which are critical in producing heterocycles, pharmaceuticals, and fragrances . This compound’s long alkyl chain likely enhances lipophilicity, making it suitable for applications requiring controlled release or compatibility with nonpolar matrices.

Properties

CAS No.

40959-70-4

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

nonyl 3-oxobutanoate

InChI

InChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-16-13(15)11-12(2)14/h3-11H2,1-2H3

InChI Key

OXMOJULFKLVWDY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyl 3-oxobutanoate can be synthesized through the esterification of nonanol with 3-oxobutanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Nonanol+3-oxobutanoic acidNonyl 3-oxobutanoate+Water\text{Nonanol} + \text{3-oxobutanoic acid} \rightarrow \text{this compound} + \text{Water} Nonanol+3-oxobutanoic acid→Nonyl 3-oxobutanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Nonyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Acid or base catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: Nonyl 3-oxobutanoic acid.

    Reduction: Nonyl 3-hydroxybutanoate.

    Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

Nonyl 3-oxobutanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: this compound is used in the production of fragrances, flavors, and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of nonyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs: Ethyl, Methyl, and Cyclopentyl 3-Oxobutanoate

The table below compares structural and physicochemical properties of nonyl 3-oxobutanoate with its analogs:

Compound Molecular Formula CAS RN Molecular Weight (g/mol) Key Properties
This compound C₁₃H₂₄O₃ Not reported 228.33 (calculated) High lipophilicity, low volatility
Ethyl 3-oxobutanoate C₆H₁₀O₃ 141-97-9 130.14 ΔH° enolization: -8 ± 2 kJ/mol
Methyl 3-oxobutanoate C₅H₈O₃ 105-45-3 116.12 Higher volatility, used in syntheses
Cyclopentyl 3-oxobutanoate C₉H₁₄O₃ 6624-83-5 170.21 XLogP3: 1.2; cyclic group enhances rigidity

Key Observations :

  • Alkyl Chain Impact: Longer chains (e.g., nonyl) increase molecular weight and lipophilicity, reducing volatility compared to methyl or ethyl esters.
  • Synthetic Utility: Shorter-chain esters (ethyl, methyl) are more commonly used in condensation reactions (e.g., Knorr pyrrole synthesis) due to better solubility in polar solvents .
Reactivity and Chemical Behavior
  • Keto-Enol Tautomerism: Ethyl 3-oxobutanoate exhibits ~20% enol content in equilibrium, with an enolization enthalpy of -8 ± 2 kJ/mol . This compound is expected to have similar tautomeric behavior, though steric hindrance from the nonyl group may slightly reduce enol content.
  • Condensation Reactions: Ethyl 3-oxobutanoate reacts similarly to diethyl propanedioate (malonate) in Claisen-like condensations, forming β-diketones or heterocycles . Nonyl derivatives may show slower reaction rates due to reduced nucleophilicity of the enolate.
Physical and Thermodynamic Properties
  • Volatility: Ethyl and methyl esters are volatile (used in fragrances), while nonyl and cyclopentyl esters are more stable under ambient conditions.
  • Solubility: Shorter-chain esters are miscible with polar solvents (e.g., ethanol, acetone), whereas this compound is likely soluble in nonpolar solvents (e.g., hexane).

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